N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide
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Overview
Description
“N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a pyrazine ring, a piperazine ring, and a pyridine ring, among other functional groups . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The compound is part of a series of derivatives that have been evaluated for their anti-tubercular activity . The exact chemical reactions that this compound undergoes are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its molecular weight and hydrogen bond donors and acceptors, fulfill the criteria of Lipinski’s rule of five, making it suitable for evaluation as a drug-like molecule .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has shown the use of pyridines, which are structurally related to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)pyrazine-2-carboxamide, in crystal engineering to disrupt hydrogen-bonded dimers within parent sulfa drug crystals, facilitating the synthesis of co-crystals and salts with diverse hydrogen-bond motifs (Elacqua et al., 2013). This illustrates the compound's role in developing novel structural frameworks for pharmaceutical applications.
Antimicrobial and Anti-tubercular Activities
Novel derivatives containing the sulfonyl moiety, related to the compound , have been synthesized and found to exhibit significant antimicrobial activities, indicating the potential of these derivatives in developing new antimicrobial agents (Ammar et al., 2004). Additionally, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized, demonstrating significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's role in shortening TB therapy (Srinivasarao et al., 2020).
Heterocyclic Chemistry
The compound's structural framework is instrumental in heterocyclic chemistry, facilitating the synthesis of various heterocycles with potential medicinal applications. For example, polysubstituted pyrazolo[3,4‐b]pyridine‐3‐carbohydrazides and pyrazolo[3,4‐d]pyridazine derivatives have been synthesized using similar structural motifs, showcasing the versatility of such compounds in creating bioactive heterocycles (Bhavsar et al., 2014).
Automation in Chemical Synthesis
The compound's derivatives have also been explored in the context of automated flow chemistry, demonstrating the integration of enabling methods for the automated preparation of related compounds like piperazine-2-carboxamide. This highlights the potential of such compounds in streamlining and automating the synthesis process for pharmaceutical applications (Ingham et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.
Mode of Action
Compounds with similar structures have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.
Biochemical Pathways
Tyrosine kinases, which are potential targets of similar compounds, are involved in various biochemical pathways, including signal transduction pathways that regulate cell growth and differentiation .
Pharmacokinetics
The physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly impact its pharmacokinetic profile . These properties can affect the compound’s bioavailability, as well as its ability to penetrate bacterial cells and overcome permeability-based antibiotic resistance .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound may have potential as an anti-tubercular agent.
Properties
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-17(15-14-18-7-8-19-15)21-6-3-13-27(25,26)23-11-9-22(10-12-23)16-4-1-2-5-20-16/h1-2,4-5,7-8,14H,3,6,9-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDDDACADCJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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